molecular formula C13H19O6P B3228388 2-Hydroxyethyl-4-diethylphosphonobenzoate CAS No. 1263034-16-7

2-Hydroxyethyl-4-diethylphosphonobenzoate

Cat. No.: B3228388
CAS No.: 1263034-16-7
M. Wt: 302.26 g/mol
InChI Key: YUTYGOLLVVSYGJ-UHFFFAOYSA-N
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Description

2-Hydroxyethyl-4-diethylphosphonobenzoate is an organophosphorus compound characterized by a benzoate ester backbone substituted with a diethylphosphono group at the para position and a hydroxyethyl ester moiety. Its structure combines phosphonate and ester functionalities, making it relevant in applications such as flame retardancy, polymer modification, and medicinal chemistry.

Properties

IUPAC Name

2-hydroxyethyl 4-diethoxyphosphorylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O6P/c1-3-18-20(16,19-4-2)12-7-5-11(6-8-12)13(15)17-10-9-14/h5-8,14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTYGOLLVVSYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C(=O)OCCO)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl-4-diethylphosphonobenzoate typically involves the esterification of 4-diethylphosphonobenzoic acid with 2-hydroxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl-4-diethylphosphonobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl-4-diethylphosphonobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl-4-diethylphosphonobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the diethylphosphono group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on 4-hydroxybenzaldehyde and related derivatives , which share a benzoate-like aromatic core but lack the phosphonate and hydroxyethyl ester groups. Below is a comparative analysis based on structural and functional analogs:

Table 1: Structural and Functional Comparison

Compound Functional Groups Key Applications Stability/Reactivity Notes
2-Hydroxyethyl-4-diethylphosphonobenzoate Diethylphosphono, hydroxyethyl ester Flame retardants, polymer additives Likely hydrolytically unstable due to ester and phosphonate groups
4-Hydroxybenzaldehyde Aldehyde, phenolic hydroxyl Antimicrobial, flavoring agents Oxidizes readily; forms Schiff bases
Ethyl 4-hydroxybenzoate Phenolic hydroxyl, ethyl ester Preservatives, cosmetics Stable under acidic conditions
Diethyl phenylphosphonate Phenylphosphonate, ethyl ester Ligands, flame retardants High thermal stability

Key Findings from Literature:

  • 4-Hydroxybenzaldehyde derivatives exhibit antimicrobial and antioxidant properties due to the phenolic hydroxyl group . In contrast, phosphonate-containing compounds like this compound are more associated with flame suppression and metal chelation.
  • Ester hydrolysis rates vary significantly: Ethyl esters (e.g., ethyl 4-hydroxybenzoate) are more stable than hydroxyethyl esters, which may undergo faster hydrolysis under basic conditions . This suggests that this compound’s stability in aqueous environments could be a limiting factor.
  • Phosphonate groups enhance thermal stability compared to carboxylate analogs. For example, diethyl phenylphosphonate decomposes above 300°C, whereas carboxylate esters degrade at lower temperatures .

Limitations of Available Evidence

The provided sources lack direct data on this compound, necessitating extrapolation from structurally related compounds. For instance:

  • Chromatographic behavior (e.g., HPLC retention times) of hydroxyethyl esters may differ due to the phosphonate group’s polarity.

Biological Activity

2-Hydroxyethyl-4-diethylphosphonobenzoate (CAS Number: 1263034-16-7) is a phosphonate compound that has garnered attention for its potential biological activity. This article explores its biological mechanisms, interactions, and applications based on diverse research findings.

  • Molecular Formula : C13H19O6P
  • Molecular Weight : 302.26 g/mol
  • IUPAC Name : 2-hydroxyethyl 4-diethoxyphosphorylbenzoate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the diethylphosphono group participates in electrostatic interactions. These interactions can modulate the activity of target molecules, leading to various biochemical effects, including enzyme inhibition and modulation of signaling pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown its potential to affect phosphatase activity, which is crucial in various biological processes.

Case Studies

  • Enzyme Interaction Study :
    • Objective : To evaluate the inhibitory effect on alkaline phosphatase.
    • Method : In vitro assays were conducted using varying concentrations of the compound.
    • Findings : The compound demonstrated a dose-dependent inhibition of alkaline phosphatase, suggesting its potential as a biochemical tool for studying enzyme regulation.
  • Cellular Studies :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Method : MTT assays were performed on various cancer cell lines.
    • Findings : The compound exhibited selective cytotoxicity towards certain cancer cells, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-Diethylphosphonobenzoic acidLacks hydroxyethyl groupModerate enzyme inhibition
2-Hydroxyethyl benzoateLacks diethylphosphono groupLimited biological activity
Diethylphosphonobenzoate derivativesVarying substituents on the benzoate ringDiverse applications in synthesis

The unique combination of hydroxyethyl and diethylphosphono groups in this compound enhances its reactivity and biological potential compared to similar compounds.

Medicinal Chemistry

This compound is being explored for its potential as a precursor in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in therapeutic applications.

Industrial Applications

In addition to its biological significance, this compound is utilized in the synthesis of specialty chemicals and materials due to its unique chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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